[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine [1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712668
InChI: InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3
SMILES:
Molecular Formula: C12H17F2N
Molecular Weight: 213.27 g/mol

[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine

CAS No.:

Cat. No.: VC17712668

Molecular Formula: C12H17F2N

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine -

Specification

Molecular Formula C12H17F2N
Molecular Weight 213.27 g/mol
IUPAC Name N-[1-(2,4-difluorophenyl)ethyl]-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3
Standard InChI Key GMZXWNGRVIEVQH-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(C)C1=C(C=C(C=C1)F)F

Introduction

Structural Elucidation and Molecular Characteristics

1-(2,4-Difluorophenyl)ethylamine is a secondary amine characterized by a 2,4-difluorophenyl group attached to an ethyl chain and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₂H₁₇F₂N, with a molecular weight of 225.27 g/mol. The compound’s SMILES notation is CC(C)CNC(Cc1c(F)cc(F)cc1), reflecting the branched isobutyl group and the fluorine-substituted aromatic ring . The InChIKey, derived from its structural features, is DPTXVAXKLWIORF-UHFFFAOYSA-N, shared with structurally analogous amines due to similar substituent arrangements .

Predicted Physicochemical Properties

PropertyValue
Molecular Weight225.27 g/mol
LogP (Partition Coeff.)2.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar SA29.5 Ų

These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes, a trait common in bioactive molecules .

Synthetic Methodologies and Optimization

While no direct synthesis of 1-(2,4-Difluorophenyl)ethylamine is documented, analogous compounds provide insight into plausible routes. A two-step approach is hypothesized:

  • Nucleophilic Substitution:
    Reacting 1-(2,4-difluorophenyl)ethyl chloride with 2-methylpropylamine (isobutylamine) in the presence of a base like potassium carbonate. This method mirrors the synthesis of (2,4-difluorophenyl)methylamine, where a benzyl chloride derivative reacts with an amine under basic conditions.

  • Reductive Amination:
    Condensation of 2,4-difluorophenylacetone with isobutylamine using a reducing agent such as sodium cyanoborohydride. This method is efficient for secondary amines and avoids harsh conditions .

Optimization Parameters:

  • Catalyst: InCl₃ (20 mol%) enhances reaction efficiency in multi-component systems, as demonstrated in pyrano[2,3-c]pyrazole syntheses .

  • Solvent: Ethanol-water mixtures (50% EtOH) improve solubility and reaction rates .

  • Temperature: 40–60°C balances reaction speed and side-product minimization .

CompoundActivityMechanism
Fluazinam AntifungalInhibition of mitochondrial respiration
S-Metolachlor HerbicidalFatty acid synthesis disruption
1-(2,4-Difluorophenyl)ethylamineHypothesized CNS activitySerotonin/dopamine modulation

The difluorophenyl group enhances metabolic stability and membrane permeability, while the isobutyl chain may influence receptor binding kinetics .

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